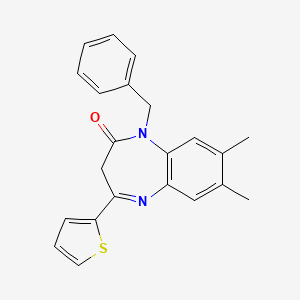

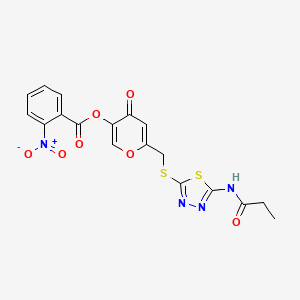

![molecular formula C14H10N2O3S2 B2396992 Acide 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)méthyl]benzoïque CAS No. 728039-55-2](/img/structure/B2396992.png)

Acide 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)méthyl]benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are of considerable interest in pharmaceutical and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis usually starts with the preparation of the thieno[3,2-d]pyrimidine core. This involves cyclization reactions using suitable precursors, often involving thiourea, malonic acid derivatives, and appropriate condensing agents under acidic or basic conditions.

Step 2: The resultant thienopyrimidine intermediate then undergoes a series of functional group transformations to introduce the 4-oxo and 2-thioxo moieties.

Step 3: Finally, the benzoic acid moiety is introduced via a condensation reaction, often using methods such as acylation or through palladium-catalyzed coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for larger scale production. This includes:

Use of continuous flow reactors for efficient heating and mixing.

Use of automated synthesis platforms to control reaction conditions precisely.

Employment of high-throughput screening techniques to identify optimal conditions.

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation at the 4-oxo position to form corresponding sulfoxides or sulfones. Reduction reactions can target the benzoic acid moiety or the thioxo group.

Substitution Reactions:

Condensation Reactions: Condensation with aldehydes or ketones can lead to the formation of imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Utilizing reagents such as halogens or sulfonates for electrophilic substitutions, or organometallic reagents for nucleophilic substitutions.

Major Products:

Sulfoxides and sulfones from oxidation reactions.

Reduced derivatives from reduction reactions.

Various substituted thienopyrimidine derivatives depending on the substituents introduced.

In Chemistry:

As a building block for synthesizing more complex thienopyrimidine-based molecules.

In the study of reaction mechanisms involving sulfur and nitrogen heterocycles.

In Biology:

Exploration as a potential inhibitor of specific enzymes involved in metabolic pathways.

Investigated for its antimicrobial and antifungal properties.

In Medicine:

Potential use as a lead compound in drug discovery for treating diseases like cancer, due to its possible ability to inhibit cell proliferation.

In Industry:

Employed as a starting material for the synthesis of dyes, agrochemicals, and other fine chemicals.

Applications De Recherche Scientifique

- Ce composé a été étudié pour ses effets anticonvulsivants potentiels. Une série de 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acétamides a été synthétisée en faisant réagir l’acide (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acétique avec des amines appropriées. Ces composés ont été testés dans un modèle de convulsion induite par la pentylène-tétrazole chez la souris. Bien que certains composés aient présenté une activité anticonvulsivante faible ou modérée, une exploration plus approfondie des relations structure-activité est en cours .

- La structure du composé comprend un fragment thiazolidinone. Les thiazolidinones présentent des activités pharmacologiques diverses, y compris un potentiel anticonvulsivant. Des chercheurs ont synthétisé des dérivés de la 4-oxo-2-thioxo-1,2,3,4-tétrahydropyrimidine avec un fragment thiazolidinone incorporé et testé leurs effets inhibiteurs possibles sur la sérine protéase et l’élastase des cercaires .

- Des études computationnelles utilisant la DFT ont exploré les propriétés électroniques et la réactivité de ce composé. Ces calculs fournissent des informations sur sa stabilité, sa structure électronique et ses interactions potentielles avec d’autres molécules .

- Des chercheurs ont développé des méthodes de synthèse pour obtenir le bloc de construction principal, l’acide (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acétique. Ce composé sert de point de départ pour explorer des dérivés avec une efficacité accrue et une toxicité réduite .

Activité anticonvulsivante

Dérivés de la thiazolidinone

Calculs de théorie de la fonctionnelle de la densité (DFT)

Synthèse chimique et modification

En résumé, ce composé est prometteur pour la recherche anticonvulsivante et mérite une exploration continue dans le domaine de la chimie médicinale. Les chercheurs peuvent s’appuyer sur son échafaudage pour concevoir de nouveaux dérivés avec des propriétés améliorées. Gardez à l’esprit que cette analyse est basée sur la littérature existante, et des recherches en cours pourraient révéler des applications et des informations supplémentaires. 🌟 .

Mécanisme D'action

Target of Action

It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.

Mode of Action

Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .

Biochemical Pathways

Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .

Result of Action

The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .

Analyse Biochimique

Biochemical Properties

It has been synthesized as a potential anticonvulsant analog

Cellular Effects

It has been tested in a pentylenetetrazole-induced seizure model in mice, showing weak and moderate anticonvulsant effects

Dosage Effects in Animal Models

The effects of 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid vary with different dosages in animal models. In a pentylenetetrazole-induced seizure model in mice, the compound showed weak and moderate anticonvulsant effects

Comparaison Avec Des Composés Similaires

4-aminothieno[3,2-d]pyrimidine derivatives.

Thieno[2,3-d]pyrimidine compounds.

Uniqueness:

The presence of both 4-oxo and 2-thioxo groups makes it distinct.

Its specific benzoic acid moiety offers unique reactivity and biological activity not seen in related compounds.

This compound's uniqueness lies in its structural features and the diverse range of reactions it can undergo, making it a valuable molecule for research and industrial applications.

Propriétés

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBBETQVOXCNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

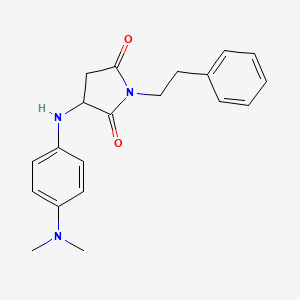

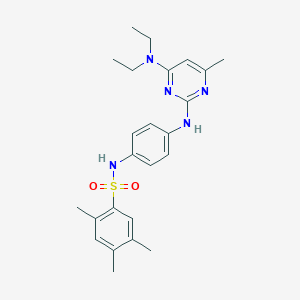

![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)

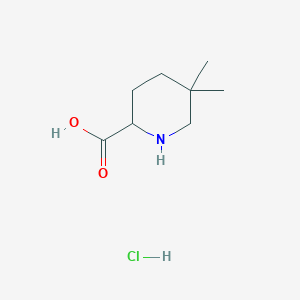

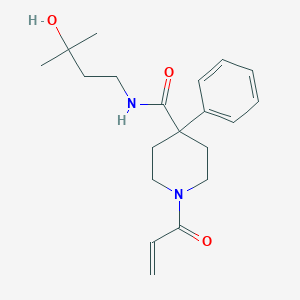

![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)

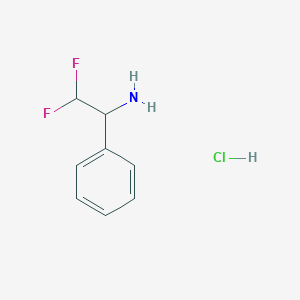

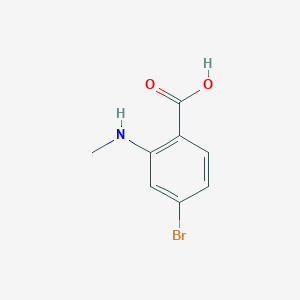

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2396928.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)